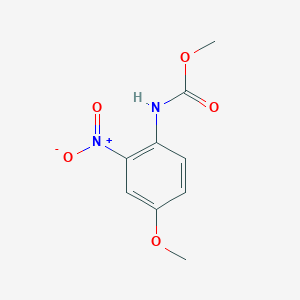
ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to a class of compounds known as piperidinecarboxylic acid derivatives, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate involves the activation of the opioid receptors in the brain. This activation leads to the release of endogenous opioids, which bind to the receptors and produce analgesic effects. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and induce apoptosis. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has also been shown to activate the opioid receptors in the brain, leading to analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a promising candidate for further research. However, one limitation of using ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in humans.
Zukünftige Richtungen
There are several future directions for the research on ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study the safety and efficacy of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate in humans. In addition, further studies are needed to determine the optimal dosage and administration of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate for maximum therapeutic effect.
Synthesemethoden
The synthesis of ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with piperidine-2-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, ethyl 1-(2-hydroxy-5-methoxybenzyl)-2-piperidinecarboxylate has been shown to have analgesic properties by activating the opioid receptors in the brain.
Eigenschaften
IUPAC Name |
ethyl 1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)14-6-4-5-9-17(14)11-12-10-13(20-2)7-8-15(12)18/h7-8,10,14,18H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNADVCKWVQSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5196506.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)



